molecular formula C15H13NOS B1392469 1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde CAS No. 1244855-38-6

1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde

Cat. No. B1392469
M. Wt: 255.3 g/mol
InChI Key: ODYRDPZAYNPISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde” is a chemical compound used for research and development . It’s not intended for medicinal, household, or other uses .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of alkyl boronic esters is a notable reaction .

Scientific Research Applications

  • 4-Hydroxy-2-quinolones :

    • Application: These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
    • Method: Many publications have dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
    • Results: The synthesis of these compounds has led to the creation of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
  • Protodeboronation of Pinacol Boronic Esters :

    • Application: This process is used for the formal anti-Markovnikov hydromethylation of alkenes .
    • Method: The protocol involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
    • Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Safety And Hazards

This compound is intended for R&D use only and is not recommended for medicinal, household, or other uses .

Future Directions

The future directions for this compound could involve further exploration of the protodeboronation of unactivated alkyl and primary alkyl boronic esters . This could potentially expand the scope of boron chemistry .

properties

IUPAC Name

1-ethyl-2-thiophen-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-2-16-13-7-4-3-6-11(13)12(10-17)15(16)14-8-5-9-18-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYRDPZAYNPISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C3=CC=CS3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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